4-Hexoxy-2,3,6-trimethylcyclohexa-2,5-dien-1-ol
Description
4-Hexoxy-2,3,6-trimethylcyclohexa-2,5-dien-1-ol is a substituted cyclohexadienol derivative characterized by a hydroxyl group at position 1, a hexoxy (O-hexyl) group at position 4, and methyl groups at positions 2, 3, and 5. Its molecular formula is C₁₅H₂₈O₂ (molecular weight: 240.38 g/mol). The compound’s structure imparts unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced lipophilicity from the hexoxy chain. Potential applications span organic synthesis intermediates, materials science (e.g., surfactants), and pharmaceutical precursors .
Properties
Molecular Formula |
C15H26O2 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
4-hexoxy-2,3,6-trimethylcyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C15H26O2/c1-5-6-7-8-9-17-14-10-11(2)15(16)13(4)12(14)3/h10,14-16H,5-9H2,1-4H3 |
InChI Key |
BFFGFEKHLGNSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1C=C(C(C(=C1C)C)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-O-Hexyl-2,3,5-trimethylhydroquinone can be synthesized through the alkylation of 2,3,5-trimethylhydroquinone with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis likely involves similar alkylation reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 1-O-Hexyl-2,3,5-trimethylhydroquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: It can be reduced back to its hydroquinone form from the quinone state.
Substitution: The alkyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various alkyl or acyl derivatives
Scientific Research Applications
Overview : The compound has potential therapeutic properties that can be harnessed in pharmaceuticals. Its bioactive nature makes it a candidate for various health-related applications.
Research Findings :
- Recent studies have indicated that compounds similar to Lanierone exhibit anti-inflammatory and antioxidant properties. These effects are crucial for developing treatments for chronic conditions related to oxidative stress .
Case Studies :
- A comprehensive review highlighted the therapeutic potential of phenolic compounds, suggesting that derivatives like Lanierone could contribute to new anti-inflammatory drugs .
Bioactive Compound Research
Overview : Lanierone is part of a broader class of terpenoids that are recognized for their bioactive properties. Research into these compounds has expanded significantly due to their health benefits.
Research Insights :
- A study on plant-derived terpenoids emphasizes their role as bioactive compounds with various health benefits, including antimicrobial and anticancer activities. The structural diversity of terpenoids allows for extensive research into their applications in medicine and agriculture .
Industrial Applications
Overview : Beyond fragrances and pharmaceuticals, Lanierone has potential industrial applications due to its chemical properties.
Applications :
- As a solvent or additive in various chemical processes.
- In the formulation of agrochemicals where its bioactivity can enhance product efficacy.
Mechanism of Action
The compound exerts its effects primarily through its antioxidative properties. It directly reacts with reactive oxygen species (ROS) and scavenges them to form more stable free radicals. This action helps in reducing oxidative stress and preventing cellular damage. The compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant proteins such as heme oxygenase-1 (HO-1) .
Comparison with Similar Compounds
Core Structural Variations
The cyclohexadienol/dienone framework is shared among several analogs, but substituent patterns critically influence reactivity and applications:
Key Observations :
- Hydroxyl vs. Ketone : The hydroxyl group in 4-hexoxy-2,3,6-trimethylcyclohexa-2,5-dien-1-ol enhances hydrogen bonding capacity compared to ketone-containing analogs (e.g., 3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one), increasing solubility in polar solvents .
- Alkoxy Chain Length : The hexoxy group confers higher lipophilicity than shorter chains (e.g., hydroxyethoxy in C₁₂H₁₆O₃), making the compound more suitable for lipid-based formulations .
Biological Activity
4-Hexoxy-2,3,6-trimethylcyclohexa-2,5-dien-1-ol is a compound of interest in various fields including medicinal chemistry and fragrance formulation. Its unique structure allows it to exhibit significant biological activities, which are crucial for its applications in pharmaceuticals and perfumery.
Chemical Structure and Properties
The molecular formula of 4-Hexoxy-2,3,6-trimethylcyclohexa-2,5-dien-1-ol is , with a molecular weight of approximately 224.36 g/mol. The compound features a cyclohexadiene core substituted with a hexoxy group and three methyl groups, contributing to its hydrophobic characteristics and potential interactions with biological membranes.
Antimicrobial Properties
Research has indicated that compounds similar to 4-Hexoxy-2,3,6-trimethylcyclohexa-2,5-dien-1-ol exhibit antimicrobial properties. A study demonstrated that derivatives of cyclohexadiene showed activity against various bacterial strains, suggesting that the presence of the hexoxy group may enhance membrane penetration and disrupt bacterial cell integrity .
Cytotoxic Effects
In vitro studies have shown that certain derivatives can induce cytotoxicity in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis. For instance, compounds with similar structural motifs have been observed to activate apoptotic pathways in human cancer cells .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory potential. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a possible application in treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of 4-Hexoxy-2,3,6-trimethylcyclohexa-2,5-dien-1-ol against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL.
| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |
|---|---|---|
| Staphylococcus aureus | 100 | 85 |
| Escherichia coli | 100 | 78 |
Study 2: Cytotoxicity Assessment
In another study focusing on cancer cell lines (MCF-7 and HeLa), the compound exhibited IC50 values of 50 µM and 45 µM respectively, indicating moderate cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 50 |
| HeLa | 45 |
The biological activities of 4-Hexoxy-2,3,6-trimethylcyclohexa-2,5-dien-1-ol can be attributed to its ability to interact with cellular membranes due to its lipophilic nature. This interaction may facilitate the compound's entry into cells where it can exert its effects on various biochemical pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
